2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide
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Overview
Description
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is a synthetic compound with the molecular formula C12H15FN4O5 and a molecular weight of 314.27 g/mol . It is commonly used as a high-performance liquid chromatography (HPLC) labeling reagent for the determination of enantiomeric excess (e.e.) . The compound is characterized by its yellow crystalline powder form and a melting point of 170°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide typically involves the reaction of 5-fluoro-2,4-dinitroaniline with L-leucine in the presence of coupling agents . The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Activation of L-leucine: L-leucine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated L-leucine is then reacted with 5-fluoro-2,4-dinitroaniline in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide in high purity.
Industrial Production Methods
Industrial production of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro and fluoro groups on the aromatic ring.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized products with higher oxidation states.
Scientific Research Applications
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a labeling reagent in HPLC for the determination of enantiomeric excess in chiral compounds.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the quality control of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide involves its interaction with specific molecular targets. The compound acts as a labeling reagent by forming covalent bonds with amino groups in target molecules. This interaction facilitates the detection and quantification of enantiomers in complex mixtures. The molecular targets include amino acids, peptides, and proteins, and the pathways involved are primarily related to covalent modification and subsequent chromatographic separation .
Comparison with Similar Compounds
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide can be compared with other similar compounds such as:
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Similar in structure but with a different stereochemistry, used for similar applications.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alanine amide:
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-valine amide: Used for the separation of valine enantiomers.
The uniqueness of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide lies in its specific interaction with L-leucine, making it particularly useful for the analysis of leucine-containing compounds.
Properties
IUPAC Name |
2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZOJGXDVGGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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